molecular formula C6H4ClN3O2S B15335233 [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride

[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride

Cat. No.: B15335233
M. Wt: 217.63 g/mol
InChI Key: VZVNQEXNQWNGSO-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride is a valuable chemical building block designed for research applications, particularly in pharmaceutical and agrochemical development. This heterocyclic compound features a reactive sulfonyl chloride group, making it an essential intermediate for synthesizing sulfonamide derivatives . Its primary research value lies in its role as a key precursor in medicinal chemistry. The reactive sulfonyl chloride group allows for efficient conjugation with various nucleophiles, such as amines, to create targeted sulfonamide libraries for biological screening . These libraries are crucial in drug discovery programs, particularly for developing inhibitors of tyrosine kinase receptors like Axl, which are implicated in cancer cell proliferation and survival . The [1,2,4]triazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, and its functionalization at the 7-position enables the exploration of structure-activity relationships aimed at optimizing potency and selectivity against therapeutic targets . Researchers can utilize this compound to develop novel candidates for the treatment of various cancers, including acute myeloid leukemia, breast cancer, and colon cancer . Handling of this reagent requires standard safety precautions for sulfonyl chlorides, including the use of personal protective equipment and operation in a well-ventilated fume hood . Please note: This product is offered exclusively for research purposes. It is strictly designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClN3O2S

Molecular Weight

217.63 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-7-sulfonyl chloride

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-1-2-10-6(3-5)8-4-9-10/h1-4H

InChI Key

VZVNQEXNQWNGSO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C=C1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride typically involves the following steps:

  • Formation of the Triazolo[1,5-a]pyridine Core: : This can be achieved through cyclization reactions involving appropriate precursors such as enaminonitriles[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • Introduction of the Sulfonyl Chloride Group: : The sulfonyl chloride group is introduced through chlorosulfonation reactions, where the triazolo[1,5-a]pyridine core is treated with chlorosulfonic acid or similar reagents[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance production efficiency.

Chemical Reactions Analysis

Sulfonamide Formation Through Nucleophilic Substitution

The sulfonyl chloride group undergoes classic nucleophilic acyl substitution reactions with amines to form sulfonamides. This reaction is widely utilized in medicinal chemistry to create bioactive derivatives:

Reaction ComponentConditions/DetailsOutcomeReference
Primary/Secondary AminesRoom temperature, inert solvent (THF/DCM), base (e.g., Et₃N)High-yield sulfonamide products
Aromatic AminesReflux in polar aprotic solvents (DMF)Functionalized triazolopyridine sulfonamides

For example, reaction with aniline derivatives produces N-aryl sulfonamides, which have demonstrated RORγt inverse agonist activity in preclinical studies . The reaction’s efficiency depends on the amine’s nucleophilicity and steric bulk.

Nucleophilic Aromatic Substitution at the 7-Position

The chlorine atom at the 7-position of the triazole ring participates in nucleophilic aromatic substitution (NAS) due to electron withdrawal by the sulfonyl group:

NucleophileConditionsProductSelectivityReference
Hydroxide (OH⁻)Aqueous NaOH, 80°C7-Hydroxy-triazolopyridine sulfonyl chlorideModerate yield
Alkoxides (RO⁻)Alcohol solvent, reflux7-Alkoxy derivativesVariable
AminesDMF, 100°C7-Amino-substituted analogsHigh regioselectivity

This reactivity enables diversification of the triazole ring for structure-activity relationship (SAR) studies in drug discovery .

Hydrolysis to Sulfonic Acid Derivatives

Controlled hydrolysis of the sulfonyl chloride group yields sulfonic acids, which are useful intermediates for further functionalization:

C6H4ClN3O2S+H2OC6H5N3O3S+HCl\text{C}_6\text{H}_4\text{ClN}_3\text{O}_2\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{N}_3\text{O}_3\text{S} + \text{HCl}

ConditionsOutcomeApplicationReference
Mild aqueous baseSulfonic acid (stable at pH 7–9)Water-soluble prodrug development
Acidic hydrolysisPartial decompositionLimited utility

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings at the pyridine ring’s C-3 position (activated by the sulfonyl group’s electron-withdrawing effect):

Reaction TypeCatalytic SystemSubstrateYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acids60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary amines50–65%

These reactions enable late-stage diversification for optimizing pharmacokinetic properties .

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

CompoundKey FeatureReactivity ProfileReference
7-Fluoro-triazolopyridine sulfonyl chlorideFluorine substituentReduced NAS activity vs. chlorine
7-Bromo-triazolopyridine sulfonyl chlorideBromine substituentEnhanced NAS kinetics
Non-sulfonylated triazolopyridinesLack sulfonyl chloride groupNo sulfonamide formation capacity

Mechanistic Insights

  • Sulfonyl Chloride Reactivity : The electrophilic sulfur center facilitates rapid nucleophilic attack, with reaction rates influenced by solvent polarity and base strength .

  • Triazole Ring Activation : Electron withdrawal from the sulfonyl group polarizes the C–Cl bond at the 7-position, lowering the activation energy for NAS.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of various organic compounds.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Applied in the production of materials, such as phosphorescent organic light-emitting devices (PhOLEDs).

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: : It can bind to enzymes and receptors, influencing biological processes.

  • Pathways Involved: : The specific pathways depend on the biological context, but may include signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Positional Isomers: 7-Methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl Chloride

  • Molecular Formula : C₇H₆ClN₃O₂S
  • Key Differences :
    • Substituent Position: A methyl group is at the 7-position, while the sulfonyl chloride is at position 2.
    • Molecular Weight: 231.654 g/mol, slightly higher than the target compound due to the methyl group.
  • Reactivity : The sulfonyl chloride at position 2 may exhibit distinct electronic and steric effects compared to position 7, altering its reactivity in nucleophilic substitutions.
  • Applications : Primarily serves as a synthetic intermediate, similar to the target compound .

Fused-Ring Derivatives: 4,5-Dihydro[1,2,4]triazolo[1,5-a]quinazolines

  • Structure : Features an additional fused benzene ring, creating a quinazoline core.
  • Synthesis : Prepared via reduction of triazoloquinazolin-5-ones using LiAlH₄, followed by chlorination with POCl₃ or C₂O₂Cl₂ .
  • Spectral Data :
    • IR: Absence of C=O bands (1670–1682 cm⁻¹) after reduction, confirming conversion to dihydro derivatives.

7-Anilino Triazolopyrimidines

  • Structure : Substituted with an aniline group at the 7-position of a triazolopyrimidine core.
  • Synthesis : Involves chlorination of hydroxy intermediates (e.g., 7-hydroxy derivatives) with POCl₃/pyridine, followed by nucleophilic substitution with anilines .
  • Biological Activity : Demonstrated potent anticancer activity in vitro, highlighting the importance of substituent choice for bioactivity .

Thieno-Fused Triazolopyrimidines

  • Structure: Incorporates a thiophene ring fused to the triazolopyrimidine core (e.g., thieno[3,2-e] or [2,3-e] isomers).
  • Spectral Data :
    • IR: C=S absorption at 1249–1268 cm⁻¹.
    • ¹³C-NMR: C=S resonance at 184.91–186.62 ppm.
  • Biological Activity : Exhibited low anticancer activity in NCI screens, underscoring the reduced efficacy of sulfur-containing fused systems compared to pyridine-based analogs .

Comparative Data Table

Compound Name Molecular Formula Substituent Position Molecular Weight (g/mol) Key Spectral Data Applications
[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride ~C₆H₄ClN₃O₂S 7-SO₂Cl ~229.64 Not explicitly reported Sulfonylation agent, drug synthesis
7-Methyl[1,2,4]triazolo...-2-sulfonyl chloride C₇H₆ClN₃O₂S 2-SO₂Cl, 7-CH₃ 231.65 Not explicitly reported Synthetic intermediate
4,5-Dihydro[1,2,4]triazolo[1,5-a]quinazoline Varies Fused benzene ring Varies IR: Loss of C=O at ~1670–1682 cm⁻¹ Pharmaceutical research
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine C₉H₆N₄S₂ Thiophene fusion at 3,2-e ~258.31 IR: C=S at 1249–1268 cm⁻¹ Low-activity anticancer candidates

Biological Activity

The compound [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride is a significant heterocyclic compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound features a triazole ring fused with a pyridine ring, along with a sulfonyl chloride group that enhances its electrophilic properties. This unique structure allows it to participate in various chemical reactions, which are crucial for its biological activity.

Property Details
Molecular Formula C7_7H6_6ClN3_3O2_2S
Molecular Weight 189.63 g/mol
Functional Groups Triazole, Pyridine, Sulfonyl Chloride

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific enzymes and receptors:

  • AXL Receptor Tyrosine Kinase Inhibition : Research indicates that this compound can inhibit the AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis . This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated excellent bactericidal activity against Gram-positive bacteria .

Anticancer Activity

Several studies have evaluated the anticancer potential of [1,2,4]triazolo[1,5-a]pyridine derivatives:

  • In Vitro Studies : Compounds derived from this scaffold have shown antiproliferative effects against various cancer cell lines. For example, derivatives were tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range .
  • Mechanistic Insights : The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. By inhibiting AXL signaling pathways, these compounds can induce cell death in cancerous tissues.

Antimicrobial Activity

The antimicrobial efficacy of [1,2,4]triazolo[1,5-a]pyridine derivatives has been documented extensively:

  • Bactericidal Properties : Compounds such as 9n and 9o have demonstrated potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported as low as 0.5 µg/mL .
  • Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study 1: Inhibition of AXL Kinase

In a study examining the effects of [1,2,4]triazolo[1,5-a]pyridine derivatives on AXL kinase inhibition:

  • Objective : To evaluate the efficacy of these compounds in reducing tumor growth in vitro.
  • Methodology : Cancer cell lines were treated with varying concentrations of the compound.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Evaluation

A recent evaluation focused on the antibacterial properties:

  • Objective : To assess the bactericidal activity against Escherichia coli.
  • Methodology : Disk diffusion method was employed to determine the effectiveness.
  • Results : Compounds showed zones of inhibition ranging from 15 mm to 30 mm depending on concentration.

Q & A

Basic: What are the key considerations for designing a synthetic route to [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride?

Answer:
A robust synthetic route typically involves:

  • Core scaffold formation : Constructing the triazolopyridine ring via cyclization of pyridine derivatives with hydrazine or its analogs. For example, halogenated intermediates (e.g., 7-bromo derivatives) are common precursors for sulfonyl chloride functionalization .
  • Sulfonation : Introducing the sulfonyl chloride group via chlorosulfonic acid or thiol oxidation followed by chlorination. Solvent selection (e.g., dichloromethane or ethanol) and temperature control (0–5°C) are critical to avoid side reactions .
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate high-purity product .

Basic: How can researchers characterize the structural purity of this compound?

Answer:
Essential characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of sulfonyl chloride (-SO2_2Cl) protons and aromatic ring signals. Discrepancies in peak splitting may indicate regioisomeric impurities .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry. Parameters like bond angles (e.g., N1-C2-S1 = 101.27°) and unit cell dimensions (triclinic, space group P1) are critical .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C6_6H4_4ClN3_3O2_2S requires C 29.58%, H 1.65%) .

Advanced: How can conflicting spectral data for [1,2,4]Triazolo[1,5-a]pyridine derivatives be resolved during structural elucidation?

Answer:
Contradictions often arise from:

  • Tautomerism : Triazolopyridine derivatives may exhibit keto-enol tautomerism, leading to variable NMR signals. Use deuterated DMSO to stabilize specific tautomers .
  • Crystallographic vs. solution-state data : X-ray structures (e.g., bond lengths: C–N = 1.341 Å) may differ from NMR due to dynamic effects. Compare with computational models (DFT calculations) for validation .
  • Impurity profiling : LC-MS or HPLC can detect byproducts (e.g., hydrolyzed sulfonic acids) that distort spectral interpretations .

Advanced: What strategies optimize the sulfonation step to maximize yield and minimize decomposition?

Answer:
Optimization parameters include:

  • Reagent stoichiometry : Use chlorosulfonic acid in 1.2–1.5 equivalents to ensure complete sulfonation without over-chlorination .
  • Temperature control : Maintain sub-10°C conditions to suppress side reactions (e.g., ring chlorination).
  • Solvent selection : Non-polar solvents (e.g., dichloromethane) improve reagent solubility, while polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Quenching : Rapid neutralization with ice-cold NaHCO3_3 prevents acid-catalyzed degradation .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Ethanol/water mixtures (70:30) are ideal for recrystallization .
  • Stability : Moisture-sensitive—store under inert gas (N2_2/Ar) at −20°C. Decomposes via hydrolysis to sulfonic acid above 40°C .

Advanced: How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

Answer:

  • Docking studies : Predict binding affinities to enzymes (e.g., kinases) by simulating interactions between the sulfonyl chloride group and catalytic residues .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) with biological activity. Parameters like logP and polar surface area guide solubility optimization .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitution reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic fumes (e.g., SO2_2, HCl) .
  • Waste disposal : Collect hydrolyzed waste in sealed containers for incineration by certified facilities .

Advanced: How can researchers address low reactivity in coupling reactions involving this compound?

Answer:

  • Activation : Pre-activate with coupling agents like HOBt/DCC in peptide synthesis or use Cu(I) catalysts for Sonogashira reactions .
  • Solvent optimization : Switch to DMF or THF to enhance nucleophile accessibility .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .

Basic: What spectroscopic techniques are most effective for monitoring reaction progress in triazolopyridine syntheses?

Answer:

  • TLC : Use silica plates with UV visualization (Rf_f = 0.3–0.5 in ethyl acetate/hexane) to track intermediate formation .
  • In-situ IR : Monitor disappearance of carbonyl (1700 cm1^{-1}) or sulfonyl (1350 cm1^{-1}) stretches .
  • LC-MS : Detect molecular ion peaks (e.g., m/z 243.5 for [M+H]+^+) to confirm product formation .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the triazolopyridine core?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., methyl at C5) to steer electrophilic attacks to C7 .
  • Metal catalysis : Pd-mediated C–H activation enables site-selective sulfonation or halogenation .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during multi-step syntheses .

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